molecular formula C18H24N6O2 B3007102 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea CAS No. 1796966-80-7

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B3007102
CAS No.: 1796966-80-7
M. Wt: 356.43
InChI Key: DLPSBEOHARNKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational and Tautomeric Control
Research has demonstrated that derivatives of the chemical structure similar to 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea can undergo conformational and tautomeric changes under specific conditions. These changes are critical for the development of molecular sensors that rely on the controlled tautomeric shifts to signal the presence of certain stimuli. This behavior opens up new avenues in molecular sensing, where the reverse reaction is not preferred, showcasing the potential for creating highly selective and sensitive sensing devices (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Complexation-induced Unfolding of Heterocyclic Ureas
Another study explored the complexation-induced unfolding of heterocyclic ureas. This research is essential for understanding how molecular structures can be manipulated to form complex, multiply hydrogen-bonded structures. Such insights are crucial for the development of self-assembling materials and highlight the potential of these compounds in creating robust, sheetlike, multiply hydrogen-bonded complexes, which are foundational in supramolecular chemistry and material science (Corbin et al., 2001).

Synthesis of New Cytotoxic Heterocyclic Compounds
The synthesis and biological evaluation of new heterocyclic compounds that feature structural elements similar to this compound have also been reported. These studies are directed towards discovering new therapeutic agents, with some compounds showing promising cytotoxic activity against cancer cell lines. This underscores the potential pharmaceutical applications of these chemical frameworks in developing new anticancer therapies (Mansour et al., 2020).

Quantum Chemical Calculations and Synthesis of Pyrimidine Derivatives
Further research has involved the synthesis of various pyrimidine derivatives, accompanied by quantum chemical calculations to explore their molecular properties. These studies provide valuable insights into the electronic properties of these compounds, which are essential for designing molecules with specific chemical and physical properties for applications in electronics, photonics, and as potential pharmacophores (Saracoglu et al., 2020).

Properties

IUPAC Name

1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSBEOHARNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.